molecular formula C10H6Br2N2O B13300162 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde

4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13300162
M. Wt: 329.97 g/mol
InChI Key: KIKOOHCQEHJFDM-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde: is a chemical compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with bromine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde typically involves the bromination of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzoic acid.

    Reduction: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the pyrazole ring is particularly significant as it is a common pharmacophore in many biologically active molecules.

Medicine: While specific medicinal applications of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde are not well-documented, its derivatives could be investigated for drug development. The compound’s structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and functional groups make it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde would depend on its specific application and the biological target it interacts with. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The bromine atoms may enhance the compound’s binding affinity or reactivity, contributing to its overall effect.

Comparison with Similar Compounds

  • 4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • 5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
  • 4-Bromo-1-(4-chlorophenyl)pyrazole
  • 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

Comparison: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of two bromine atoms and a pyrazole ring attached to a benzaldehyde core. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For instance, the additional bromine atom may enhance the compound’s electrophilicity, making it more reactive in substitution reactions.

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

4-bromo-2-(4-bromopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H

InChI Key

KIKOOHCQEHJFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=C(C=N2)Br)C=O

Origin of Product

United States

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